molecular formula C16H20N4O B15063852 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine CAS No. 1333222-41-5

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine

Cat. No.: B15063852
CAS No.: 1333222-41-5
M. Wt: 284.36 g/mol
InChI Key: IJQGJTUDGRMNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine is a chemical compound with the molecular formula C16H20N4O. It is a heterocyclic compound containing both pyrazine and pyridine rings, which are known for their diverse chemical reactivity and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyridine
  • 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)quinoline

Uniqueness: 2-Ethoxy-6-(6-(piperidin-1-yl)pyridin-3-yl)pyrazine is unique due to its specific combination of pyrazine and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1333222-41-5

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-ethoxy-6-(6-piperidin-1-ylpyridin-3-yl)pyrazine

InChI

InChI=1S/C16H20N4O/c1-2-21-16-12-17-11-14(19-16)13-6-7-15(18-10-13)20-8-4-3-5-9-20/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

IJQGJTUDGRMNAD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CN=C(C=C2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.